molecular formula C22H21N5O4S B2625536 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1202987-90-3

2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2625536
CAS No.: 1202987-90-3
M. Wt: 451.5
InChI Key: VTUZIZMMPVZIHR-UHFFFAOYSA-N
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Description

The compound 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide is a heterocyclic molecule featuring a thiazolo[4,5-d]pyridazinone core fused with a furan-2-yl substituent at the 7-position and a morpholino group at the 2-position.

Properties

IUPAC Name

2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-14-4-6-15(7-5-14)23-17(28)13-27-21(29)19-20(18(25-27)16-3-2-10-31-16)32-22(24-19)26-8-11-30-12-9-26/h2-7,10H,8-9,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUZIZMMPVZIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(7-(Furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide, also referred to as EVT-3046579, is a complex organic compound with potential pharmaceutical applications. Its unique structure combines a thiazolo-pyridazine framework with furan and morpholine moieties, which may contribute to its biological activity. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H25N5O4S
  • Molecular Weight : 479.6 g/mol
  • CAS Number : 1021078-48-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The presence of the furan moiety is significant as it may enhance the compound's ability to interact with specific targets due to its electron-rich nature.

Antiviral Activity

In recent studies, compounds structurally related to this compound have demonstrated antiviral properties, particularly against SARS-CoV-2. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown promising inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with IC50 values indicating effective inhibition at micromolar concentrations .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has indicated that related thiazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Potential

Studies focusing on thiazolo-pyridazine derivatives suggest that compounds with similar structures may inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies reveal that modifications in the substituents can enhance the anticancer efficacy against various cancer cell lines .

Case Studies and Research Findings

Study Findings
Study on SARS-CoV-2 Inhibitors Identified novel non-peptidomimetic inhibitors with IC50 values as low as 1.55 μM against Mpro.
Antimicrobial Properties Demonstrated significant antibacterial activity against Gram-positive bacteria.
Anticancer Activity Showed potential in inhibiting proliferation in cancer cell lines with IC50 values ranging from 10 to 30 μM depending on structural modifications.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The thiazolo-pyridazine moiety is known for its ability to inhibit specific cancer cell lines. For instance, research indicates that derivatives of thiazolo[4,5-d]pyridazine exhibit cytotoxic effects against various cancer types by inducing apoptosis in malignant cells .

Case Study:
A study demonstrated that a related compound with a similar structure showed significant activity against breast cancer cell lines, suggesting that the incorporation of furan and morpholino groups could enhance this effect by improving solubility and bioavailability .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the furan ring is associated with increased activity against bacterial strains. In vitro tests have shown that compounds containing furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Research indicates that compounds with similar structural features can modulate inflammatory pathways, potentially acting as anti-inflammatory agents. The morpholino group may contribute to this effect by influencing cellular signaling pathways involved in inflammation .

Synthesis and Modification

The synthesis of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions, including:

  • Formation of the Thiazolo-Pyridazine Core : This step often requires cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The furan and morpholino groups are introduced through nucleophilic substitutions.
  • Final Acetamide Formation : The acetamide linkage is formed through acylation reactions.

Control over reaction conditions such as temperature and pH is crucial for achieving high yields and purity .

Toxicological Considerations

As with any pharmaceutical candidate, understanding the toxicity profile is essential. Preliminary toxicological assessments suggest that while the compound shows promise for therapeutic applications, further studies are required to evaluate its safety and potential side effects in vivo .

Comparison with Similar Compounds

Core Structural Differences

The thiazolo[4,5-d]pyridazinone core distinguishes this compound from other heterocyclic analogs. For example, 5-(furan-2-yl)-1,2,4-triazole derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides) share the furan and acetamide moieties but employ a 1,2,4-triazole ring instead of the thiazolo-pyridazin system.

Functional Group Analysis

  • Furan-2-yl Group : Both the target compound and the triazole derivatives in incorporate a furan-2-yl substituent , which contributes to electron-rich aromatic interactions and may enhance bioavailability due to its lipophilic nature.
  • Morpholino Group: Unique to the target compound, the morpholino substituent introduces a saturated oxygen-containing ring, improving solubility and serving as a hydrogen-bond acceptor. This contrasts with triazole derivatives, which often lack such polar groups.
  • Acetamide Side Chain : The N-(p-tolyl)acetamide group in the target compound parallels the N-aryl acetamide modifications seen in triazole analogs. This group is critical for target specificity and cellular permeability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Activity Synthesis Method Reference
Target Compound Thiazolo[4,5-d]pyridazinone Morpholino, furan-2-yl, N-(p-tolyl) Not explicitly reported Likely multi-step cyclization/functionalization -
5-(Furan-2-yl)-1,2,4-triazole derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl, N-aryl Anti-exudative (rat models) Alkylation, Paal-Knorr condensation

Research Implications and Limitations

The comparison underscores the role of core heterocyclic systems in dictating pharmacological behavior. While the triazole derivatives prioritize anti-inflammatory applications, the target compound’s morpholino-thiazolo-pyridazin architecture may favor kinase or protease inhibition, warranting further investigation. However, the absence of direct activity data for the target compound limits conclusive comparisons.

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